PD318088

MEK1 inhibition Kinase assay Cancer research

PD318088 is a biarylamine-based allosteric MEK1/2 inhibitor with a unique binding pocket adjacent to the ATP site, locking MEK in an inactive conformation. It alters MEK dimerization dynamics (Kd from ~75 to 140 nM) and prevents higher-order aggregates—properties not shared by other MEK inhibitor classes. Ideal for MAPK/ERK pathway research, autophagy regulation studies, and BRAF-mutant cancer models. Validated structural resource (PDB 1S9J) for structure-based drug design. Available in high purity (≥98%) for reliable experimental outcomes.

Molecular Formula C16H13BrF3IN2O4
Molecular Weight 561.09 g/mol
CAS No. 391210-00-7
Cat. No. B1684345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD318088
CAS391210-00-7
SynonymsPD318088;  PD 318088;  PD318088.
Molecular FormulaC16H13BrF3IN2O4
Molecular Weight561.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
InChIInChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
InChIKeyXXSSGBYXSKOLAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD318088 (CAS 391210-00-7) MEK1/2 Inhibitor for Cancer Research and Kinase Profiling


PD318088 (CAS 391210-00-7) is a biarylamine-based, non-ATP competitive allosteric inhibitor of MEK1 and MEK2 . It is a structural analog of PD184352 (CI-1040) and binds to a unique pocket adjacent to the ATP-binding site, locking MEK1/2 in a catalytically inactive conformation [1]. Its mechanism involves inducing localized conformational changes rather than altering global protein structure . PD318088 is exclusively utilized as a research tool compound for investigating MAPK/ERK pathway dependencies, including applications in cancer cell lines with BRAF mutations and studies of autophagy regulation [2][3].

Why Generic MEK Inhibitors Cannot Substitute for PD318088: Allosteric Specificity and Preclinical Utility


Despite a shared MEK1/2 target profile, PD318088 is not functionally interchangeable with other MEK inhibitors due to its distinct allosteric binding mode . Unlike ATP-competitive inhibitors or those targeting different MEK allosteric pockets, PD318088's binding site adjacent to the ATP pocket is specifically utilized by the biarylamine series of MEK inhibitors, which includes PD318088 and its analog PD184352 [1][2]. This unique binding geometry leads to a specific alteration in MEK1/2 dimerization dynamics (increasing the Kd from ~75 nM to 140 nM) and prevents higher-order aggregate formation, a biophysical consequence not observed with other MEK inhibitor classes . Furthermore, PD318088 has been identified as a potential regulator of autophagy, a property not shared by all MEK inhibitors and a critical differentiator for studies investigating crosstalk between MAPK signaling and autophagic pathways [3].

Quantitative Evidence for PD318088 Selection: Comparator-Based Data


PD318088 vs. PD184352 (CI-1040): MEK1 Enzymatic Potency Comparison

PD318088 demonstrates comparable or slightly enhanced potency against MEK1 relative to its direct analog PD184352 (CI-1040). In radioactive kinase assays using recombinant human MEK1, PD318088 achieved an IC50 of 10 nM and a Ki of 5 nM . This compares favorably to PD184352, which has a reported MEK1 IC50 of 17 nM in cell-based assays [1].

MEK1 inhibition Kinase assay Cancer research

PD318088 vs. Trametinib and Selumetinib: Differential Predictive Biomarker Response in Glioblastoma Models

In glioblastoma (GBM) models, the response to PD318088 was predicted to be directly influenced by PHGDH expression, a biomarker that also influenced the response to trametinib [1]. This finding places PD318088 in the same functional category as clinically advanced MEK inhibitors for specific biomarker-defined contexts. Furthermore, in a separate pan-cancer analysis of imputed drug sensitivity, the statistical significance (p-value) differentiating neural progenitor cells (NPCs) from GBM samples was 0.006 for PD318088, compared to 0.01 for selumetinib and 0.02 for trametinib [2].

Glioblastoma Biomarker Drug sensitivity

PD318088 vs. Selumetinib: Correlation with NT5E Expression in Lung Adenocarcinoma

Both PD318088 and selumetinib were identified as potential MEK1/2 inhibitors for targeting NT5E in lung adenocarcinoma (LUAD) treatment [1]. A drug sensitivity analysis revealed a statistically significant correlation between NT5E gene expression and IC50 values for both compounds across TCGA-LUAD and GEO cohorts, with p-values less than 0.05 for selumetinib and less than 0.01 for PD318088, indicating a highly significant correlation for the latter [2].

Lung adenocarcinoma NT5E Biomarker

PD318088: Kinase Selectivity Profile

PD318088 demonstrates high selectivity for MEK1/2. At a concentration of 1 µM, it showed no significant inhibition of related kinases in the MAPK pathway, including ERK1, JNK, p38, or PI3K . This selectivity profile is essential for experiments requiring precise interrogation of MEK signaling without confounding off-target effects on parallel pathways.

Kinase selectivity Off-target effects MAPK pathway

PD318088: Structural Basis for Allosteric Inhibition

The crystal structure of unphosphorylated MEK1 in complex with PD318088 has been solved (PDB ID: 1S9J) [1]. This structure reveals that PD318088 binds to a unique allosteric pocket adjacent to the ATP-binding site, a site distinct from the binding pockets of other MEK inhibitors like cobimetinib or trametinib . This binding mode induces specific conformational changes in the αC-helix and activation loop, locking MEK1 in an inactive state [2].

X-ray crystallography Allosteric inhibitor MEK1

PD318088: Preclinical Combination Potential with Dasatinib

PD318088 has been evaluated in combination with dasatinib in preclinical models, as demonstrated by dose-response curves showing the effect of dasatinib on PD318088's activity [1]. This is a specific application that distinguishes PD318088 from other MEK inhibitors for which similar combination data may not be available.

Combination therapy Dasatinib Synergy

Validated Research Applications for PD318088 (CAS 391210-00-7)


Investigating MEK Dependency in BRAF-Mutant Cancer Models

PD318088 is a validated tool compound for studying sensitivity to MEK1/2 inhibition in cellular models with BRAF mutations. As shown in Fig. 5 of a Nature Communications study, cells with higher copies of BRAF variants per cell were more sensitive to MEK1/2 inhibition by either PD318088 or AZD6244 [1]. This provides a strong rationale for using PD318088 in comparative studies of BRAF-mutant cancer cell lines, particularly those with high variant copy numbers or high cancer cell fraction (CCF).

Probing MEK1/2 Dimerization and Allosteric Regulation

Due to its unique binding mode, PD318088 is an ideal probe for studying the biophysical consequences of allosteric MEK inhibition. The compound increases the Kd of MEK1/2 monomer-dimer equilibrium from ~75 nM to 140 nM and prevents the formation of higher-order aggregates [1]. This property makes PD318088 invaluable for biochemical and biophysical studies aimed at understanding the role of MEK dimerization in signal transduction and the mechanism of action of allosteric inhibitors.

Exploring Autophagy Regulation via MAPK Pathway Interrogation

PD318088 has been specifically identified in a kinase inhibitor screen as a potential target for regulating autophagy, a property not yet studied for many other MEK inhibitors [1]. This makes PD318088 a unique tool compound for researchers investigating the crosstalk between the MAPK/ERK pathway and autophagic processes, particularly in the context of BRAF-driven signaling.

Structure-Guided Drug Design Targeting the MEK Allosteric Pocket

The high-resolution crystal structure of the MEK1-PD318088 complex (PDB ID: 1S9J) provides a detailed map of the unique inhibitor-binding pocket adjacent to the ATP site [1][2]. This structure is a critical resource for computational chemists and structural biologists engaged in structure-based drug design, virtual screening, or the development of novel biarylamine-based MEK inhibitors that exploit this specific allosteric site.

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